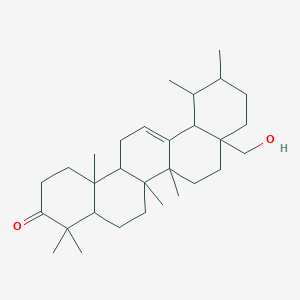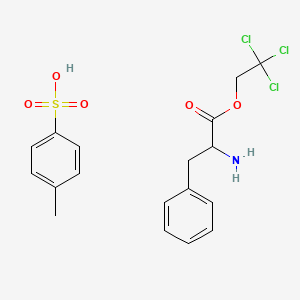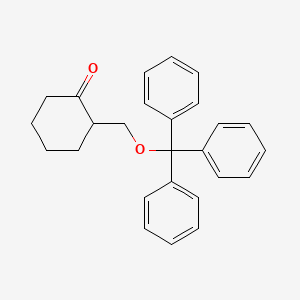
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:
Epoxidation: Introduction of the epoxy groups at the 2beta and 3beta positions.
Protection and Deprotection: Use of protecting groups to selectively introduce and remove functional groups.
Hydroxylation: Introduction of hydroxyl groups at the 5, 10, and 16 positions.
Isopropylidenebisoxy Formation: Formation of the isopropylidenebisoxy bridge between the 6beta and 7alpha positions.
The reaction conditions for these steps typically involve the use of specific reagents and catalysts, such as peracids for epoxidation and bases or acids for protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert epoxy groups to hydroxyl groups or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, alkoxides, and amines are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction can lead to the formation of diols or other reduced derivatives .
Aplicaciones Científicas De Investigación
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Grayanotoxane Derivatives: Compounds with similar grayanotoxane skeletons but different functional groups.
Epoxy Compounds: Other epoxy-containing compounds with varying degrees of complexity and reactivity.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups that exhibit similar chemical reactivity.
Uniqueness
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol is unique due to its specific combination of epoxy and hydroxyl groups, as well as the presence of the isopropylidenebisoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H36O6 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol |
InChI |
InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3 |
Clave InChI |
HPQFYQHUOHFCQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



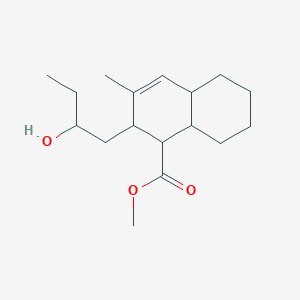


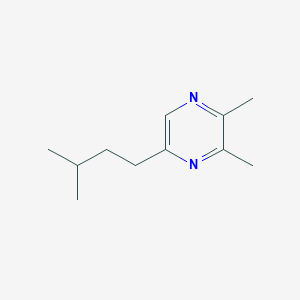

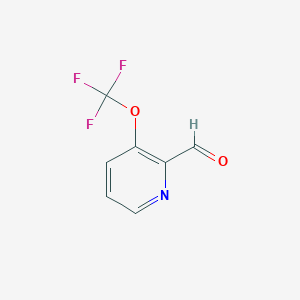
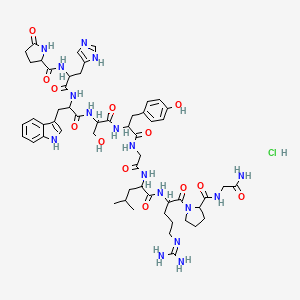

![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
